molecular formula C23H25N3O4 B11238881 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

Cat. No.: B11238881
M. Wt: 407.5 g/mol
InChI Key: KCWDQQXZIAQBLF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is an organic compound with a complex structure that includes ethoxyphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the ethoxyphenyl acetamide: This can be achieved by reacting 4-ethoxyphenyl acetic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the pyridazinyl group: This involves the reaction of the intermediate with a pyridazinyl derivative, often under reflux conditions with a suitable solvent.

    Final coupling: The final step involves coupling the intermediate with 4-methoxyphenyl pyridazinyl ether under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)oxirane: Shares the methoxyphenyl group and has similar reactivity.

    4-ethoxyphenyl acetic acid: Shares the ethoxyphenyl group and is a precursor in the synthesis.

Uniqueness

2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is unique due to its combination of ethoxyphenyl and methoxyphenyl groups, along with the pyridazinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide

InChI

InChI=1S/C23H25N3O4/c1-3-29-20-8-4-17(5-9-20)16-22(27)24-14-15-30-23-13-12-21(25-26-23)18-6-10-19(28-2)11-7-18/h4-13H,3,14-16H2,1-2H3,(H,24,27)

InChI Key

KCWDQQXZIAQBLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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